3-Amino-3-(2-fluorophenyl)propan-1-ol hydrochloride
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Overview
Description
3-Amino-3-(2-fluorophenyl)propan-1-ol hydrochloride is a chemical compound with the molecular formula C9H13ClFNO It is a hydrochloride salt form of 3-amino-3-(2-fluorophenyl)propan-1-ol, which is characterized by the presence of an amino group, a fluorophenyl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-(2-fluorophenyl)propan-1-ol hydrochloride typically involves the reaction of 2-fluorobenzaldehyde with nitromethane to form 2-fluoro-β-nitrostyrene. This intermediate is then reduced to 3-amino-3-(2-fluorophenyl)propan-1-ol using a suitable reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2-fluorophenyl)propan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-fluorophenyl)propanal or 3-(2-fluorophenyl)propanone.
Reduction: Formation of various amines or alcohols depending on the reducing agent used.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
3-Amino-3-(2-fluorophenyl)propan-1-ol hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-amino-3-(2-fluorophenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-(3-fluorophenyl)propan-1-ol hydrochloride
- 3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride
Uniqueness
3-Amino-3-(2-fluorophenyl)propan-1-ol hydrochloride is unique due to the specific position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacological profiles and applications compared to its analogs.
Biological Activity
3-Amino-3-(2-fluorophenyl)propan-1-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that includes an amino group and a fluorinated phenyl ring, which can influence its interactions with biological systems. Understanding its biological activity is crucial for exploring its applications in pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₃ClFNO, with a molecular weight of approximately 201.66 g/mol. The structural components include:
- Amino Group (-NH₂) : Facilitates hydrogen bonding and interaction with biological targets.
- Hydroxyl Group (-OH) : Enhances solubility and reactivity.
- Fluorinated Phenyl Ring : The fluorine atom enhances lipophilicity and can affect the compound's pharmacokinetics.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The mechanism involves:
- Hydrogen Bonding : The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity.
- Hydrophobic Interactions : The fluorophenyl group can engage in hydrophobic interactions, influencing binding affinity and stability within biological systems.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
Anticancer Activity
Studies have shown that compounds similar to this compound may possess significant anticancer properties. For instance, some analogs have demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cell lines through modulation of signaling pathways related to cell survival and death .
Neuroprotective Effects
Preliminary data suggest that this compound may influence neurotransmitter systems, potentially offering neuroprotective effects. This could have implications for treating neurological disorders, as it may enhance synaptic function or protect against neurodegeneration.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful.
Compound Name | Structural Features | Notable Biological Activity |
---|---|---|
3-Amino-2-(3-fluorophenyl)propan-1-ol hydrochloride | Fluorine at the meta position | Antidepressant effects |
3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride | Fluorine at the para position | Enhanced binding affinity to receptors |
This compound | Fluorine at the ortho position | Anticancer properties |
The positional isomerism in these compounds significantly affects their pharmacological profiles, indicating that small structural changes can lead to varied biological activities.
Case Studies
Case Study 1 : A study investigating the anticancer properties of fluorinated amino alcohols found that compounds similar to this compound inhibited the growth of T-cell lymphoma cells. The mechanism was linked to the modulation of ABC transporters, which are critical for drug resistance in cancer therapy .
Case Study 2 : In neuropharmacological research, compounds with similar structures were evaluated for their effects on serotonin uptake. The presence of fluorine was shown to enhance the inhibitory potency on serotonin transporters, suggesting potential applications in mood disorders .
Properties
IUPAC Name |
3-amino-3-(2-fluorophenyl)propan-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c10-8-4-2-1-3-7(8)9(11)5-6-12;/h1-4,9,12H,5-6,11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUAQPDWVHLZMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CCO)N)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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